Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Description
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a synthetic organic compound featuring a hybrid structure combining indole, piperidine, and benzoate moieties. The molecule’s core consists of an ethyl benzoate scaffold substituted with an acetamide linker connected to a modified indole ring. The indole is further functionalized with a 2-oxo-2-piperidin-1-ylethyl group at the 1-position, introducing both keto and piperidine functionalities.
Properties
IUPAC Name |
ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-2-34-26(33)18-10-12-19(13-11-18)27-25(32)24(31)21-16-29(22-9-5-4-8-20(21)22)17-23(30)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGJDEVDLWAIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation at the 3-Position
Friedel-Crafts acylation using acetyl chloride and SnCl₄ as a Lewis acid selectively functionalizes the indole 3-position. This reaction must be conducted under anhydrous conditions at 0–5°C to minimize diacylation. The resulting 3-acetylindole derivative serves as the precursor for subsequent amidation.
Synthesis of the Benzoate Ester Component
Ethyl 4-aminobenzoate is prepared via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group. Alternatively, direct amination using Ullmann coupling with copper catalysts provides regioselective access to the para-aminobenzoate.
Final Coupling via Amide Bond Formation
The convergent synthesis concludes with coupling the indole and benzoate fragments through a carbodiimide-mediated amidation . Key steps include:
- Activation of 3-acetylindole : Treatment with oxalyl chloride converts the acetyl group to an acid chloride.
- Reaction with ethyl 4-aminobenzoate : Combining the activated indole with the benzoate ester in dichloromethane (DCM) containing triethylamine yields the target amide.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product in >90% purity.
Reaction monitoring via TLC (Rf = 0.45 in 30% ethyl acetate/hexane) and characterization by ¹H/¹³C NMR confirms successful coupling.
Analytical Data and Optimization Challenges
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation | KOtBu, DMF, 25°C, 4h | 78 | 92 |
| Piperidine Coupling | Piperidine, ACN, 60°C, 12h | 65 | 88 |
| Amidation | EDC·HCl, HOBt, DCM, 16h | 82 | 95 |
Key challenges include:
- Regioselectivity in Friedel-Crafts acylation : Competing 2- and 3-acetyl products necessitate rigorous temperature control.
- LiAlH₄ handling : Over-reduction of ketones to alcohols requires careful stoichiometry.
- Column chromatography : Gradient elution optimizations (10→70% ethyl acetate) resolve co-eluting byproducts.
Scalability and Industrial Relevance
Gram-scale syntheses validate the protocol's robustness. Process intensification via continuous flow chemistry could enhance yields by minimizing exposure to moisture-sensitive intermediates. Regulatory considerations mandate strict control over residual solvents (DMF < 500 ppm), achievable through rotary evaporation and lyophilization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The compound shares structural homology with several analogs, differing primarily in substituents on the indole, benzoate, or linker regions. Key comparisons are summarized below:
Table 1: Structural Comparison of Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate and Analogs
Key Differences and Implications
Heterocyclic Modifications: The target compound’s indole-piperidine-keto motif contrasts with analogs featuring thiazolidinone-thioxo systems (e.g., ), which introduce sulfur-based electron-withdrawing groups. These modifications may alter binding affinity to targets like kinases or proteases due to enhanced polarization.
Linker Flexibility :
- The acetamide linker in the target compound provides conformational flexibility, whereas sulfanyl or thioxo linkers (e.g., ) introduce rigidity and redox sensitivity.
Pharmacophore Diversity :
- Chiral centers in analogs like (S)-2-ethoxy-4-[...]benzoic acid () suggest stereoselective interactions, absent in the target compound.
- Nitro or chloro substituents (e.g., ) may influence bioavailability and metabolic stability.
Piperidin-1-yl groups (target compound, ) contribute basicity, enhancing solubility under acidic conditions.
Biological Activity
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 455.51 g/mol. The compound features an indole core, a piperidine moiety, and an acetyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O5 |
| Molar Mass | 455.51 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine moieties demonstrate antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be compared to established standards in the field.
Anticancer Properties
Indole derivatives are well-known for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of synthesized compounds based on the indole framework were evaluated for their antibacterial efficacy. Among these, several showed moderate to strong activity against both Gram-positive and Gram-negative bacteria. The IC50 values ranged significantly depending on the structural modifications made to the indole core .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives similar to Ethyl 4-[...]-benzoate were assessed for their AChE inhibitory activity. The results indicated that some compounds exhibited IC50 values lower than traditional inhibitors, suggesting a higher efficacy in enzyme modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
